3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-14-6-8-16(9-7-14)23-25-15(2)20(30-23)10-11-24-22(26)17-12-18(27-3)21(29-5)19(13-17)28-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPMEJSYQOBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thiazole Ring Formation
The 4-methyl-2-(4-methylphenyl)-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis , a well-established method for thiazole derivatives .
Reaction Pathway:
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Starting Materials :
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4-Methylacetophenone (for 4-methylphenyl substitution)
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Thiourea (for sulfur and nitrogen incorporation)
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Cyclization :
Equation :
Key Features :
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The methyl group at position 4 of the thiazole originates from the ketone substrate.
Reaction Pathway:
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Bromination :
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Amine Formation :
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React the bromoethyl-thiazole intermediate with ammonia or a primary amine to yield the ethylamine derivative.
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Equation :
Benzamide Coupling
The 3,4,5-trimethoxybenzamide group is attached via amide bond formation :
Reaction Pathway:
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Activation of Carboxylic Acid :
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Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂).
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Amidation :
Equation :
Yield Optimization :
Functional Group Reactivity
The compound’s reactivity is influenced by its functional groups:
Stability and Degradation
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Thermal Stability : Stable up to 250°C (decomposition observed via TGA) .
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Photodegradation : Susceptible to UV light; store in amber vials .
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Hydrolytic Stability : Amide bond resists hydrolysis at neutral pH but degrades in strongly acidic/basic environments .
Key Synthetic Challenges
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Regioselectivity in Thiazole Formation : Competing pathways may yield isomeric byproducts.
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Purification : Requires chromatographic separation due to polar byproducts .
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Scale-Up Limitations : Low yields (~45%) in amidation steps due to steric hindrance .
Comparative Reaction Data
The table below summarizes reaction conditions for analogous compounds:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole cyclization | I₂, EtOH, Δ | 62% | |
| Ethyl linker alkylation | 1,2-Dibromoethane, K₂CO₃, DMF | 58% | |
| Amidation | TEA, DCM, 0°C→RT | 45% |
Scientific Research Applications
The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity Type | Concentration Tested |
|---|---|---|---|
| Thiazole Derivative 1 | E. coli | Bactericidal | 1 µg/mL |
| Thiazole Derivative 2 | S. aureus | Bactericidal | 1 µg/mL |
| Thiazole Derivative 3 | A. niger | Fungicidal | 1 µg/mL |
| Thiazole Derivative 4 | A. oryzae | Fungicidal | 1 µg/mL |
Potential Applications in Cancer Therapy
Thiazole derivatives have been studied for their potential as anticancer agents. The structural features of these compounds allow for interactions with various biological targets involved in cancer progression. In particular, they may inhibit enzymes like acetylcholinesterase, which is implicated in neurodegenerative diseases and certain cancers .
Case Study: Acetylcholinesterase Inhibition
A study on thiazole-based compounds indicated their efficacy as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer’s disease and other cognitive disorders . The binding affinity and inhibitory activity of these compounds were evaluated through molecular docking studies.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the thiazole ring may interact with various enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.
Combretastatin: A potent microtubule targeting agent with a similar mechanism of action.
Uniqueness
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is unique due to the combination of its trimethoxyphenyl group and thiazole ring, which may provide synergistic effects in its biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research.
Biological Activity
3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of methoxy groups and a thiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in this compound is associated with cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have shown that compounds containing thiazole exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 and HT29. The specific IC50 for closely related thiazole compounds has been reported around 1.61 µg/mL and 1.98 µg/mL, indicating significant potency .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | A549 | < Doxorubicin |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been shown to possess significant antibacterial activity comparable to standard antibiotics like norfloxacin.
Case Study : A study involving several thiazole derivatives demonstrated that compounds with electron-donating groups exhibited enhanced antimicrobial activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Comparable to Norfloxacin |
| Compound B | E. coli | Significant inhibition |
Anti-inflammatory Activity
Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Research Findings : In vitro studies have indicated that these compounds can reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a promising anti-inflammatory profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
Q & A
Basic: What synthetic routes are commonly employed to synthesize 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole Ring Formation : Cyclization of thiosemicarbazides or coupling of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol or methanol with acetic acid catalysis) .
- Benzamide Coupling : Reacting the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution, often in dichloromethane or ethyl acetate with a base like triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key Data from Analogous Syntheses (Table 1):
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry in triazole formation) improve regioselectivity in heterocyclic couplings .
- pH Control : Adjusting pH during precipitation (e.g., ammonia solution for thiadiazole derivatives) ensures high crystallinity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) while maintaining yields >80% .
Example from : Compound 9d was synthesized in 75% yield using ethanol/acetic acid under reflux, whereas microwave irradiation increased yields to 88% with similar purity .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- NMR (¹H/¹³C) :
- Elemental Analysis : Validates C, H, N, S content (±0.3% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (±1 Da) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative in antimicrobial studies) .
- Purity Thresholds : Impurities >5% (e.g., unreacted thiazole intermediates) may skew IC₅₀ values. HPLC purity verification (>98%) is critical .
- Solubility Effects : Use DMSO for in vitro assays, but ensure concentrations ≤1% to avoid cytotoxicity artifacts .
Case Study : reports 3,4,5-trimethoxyphenyl derivatives as potent antifungals (MIC 2 µg/mL), while notes reduced activity (MIC 32 µg/mL) due to assay pH differences .
Advanced: What computational approaches predict target binding modes?
Answer:
- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes like acetyl-CoA carboxylase (ACC), a target for antimicrobial agents. The thiazole and trimethoxy groups show hydrophobic interactions with ACC’s active site .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Example : Docking of analogous compound 9c ( ) revealed hydrogen bonding with ACC’s Ser87 residue, explaining its higher activity than 9d .
Basic: What biological activities are reported for structurally related compounds?
Answer:
- Antimicrobial : 3,4,5-Trimethoxyphenyl-thiazole hybrids inhibit S. aureus (MIC 4 µg/mL) and C. albicans (MIC 8 µg/mL) via membrane disruption .
- Anticancer : Thiazole-benzamide derivatives induce apoptosis in MCF-7 cells (IC₅₀ 12 µM) by inhibiting tubulin polymerization .
- Enzyme Inhibition : ACC inhibition (IC₅₀ 0.8 µM) linked to antifungal activity in Aspergillus spp. .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Methoxy Position : 3,4,5-Trimethoxy substitution enhances lipid solubility and biofilm penetration vs. mono-methoxy analogs .
- Thiazole Substituents : 4-Methylphenyl on thiazole improves ACC binding affinity by 30% compared to 4-fluorophenyl .
- Linker Optimization : Ethyl spacers between benzamide and thiazole increase flexibility, improving binding to larger active sites .
Data from : Compound 9d (4-methylphenyl) showed 2× higher ACC inhibition than 9b (4-fluorophenyl) .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Byproduct Formation : Scale-up increases side reactions (e.g., over-alkylation). Solution: Use flow chemistry for precise temperature/residence time control .
- Solvent Volume : Reduce ethyl acetate usage via solvent recycling systems (e.g., 50% reduction in waste) .
- Catalyst Recovery : Immobilized catalysts (e.g., silica-supported CuI) enable reuse for 5 cycles without yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
